molecular formula C22H32N6O2 B11514060 1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](propyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-[[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](propyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B11514060
M. Wt: 412.5 g/mol
InChI Key: PJKCSBWQCIVFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-PROPYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound featuring a triazole ring, a cyclohexane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-PROPYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can be achieved through multiple synthetic pathways. This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-PROPYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-PROPYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-PROPYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-PROPYLACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a triazole ring, cyclohexane ring, and various functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Properties

Molecular Formula

C22H32N6O2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-propylamino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C22H32N6O2/c1-4-13-28(18(29)14-17-24-21(23)27-26-17)22(11-6-5-7-12-22)20(30)25-19-15(2)9-8-10-16(19)3/h8-10H,4-7,11-14H2,1-3H3,(H,25,30)(H3,23,24,26,27)

InChI Key

PJKCSBWQCIVFQO-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)CC1=NC(=NN1)N)C2(CCCCC2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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